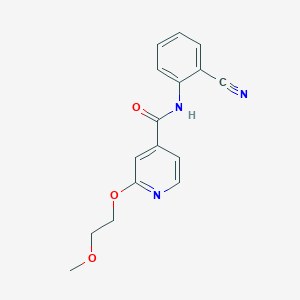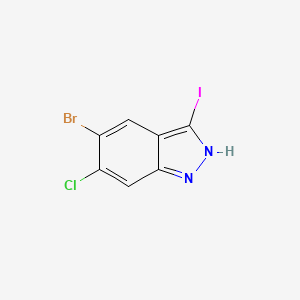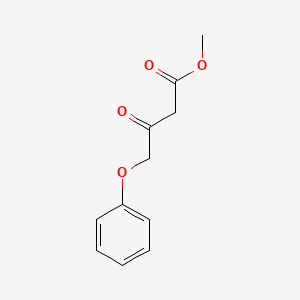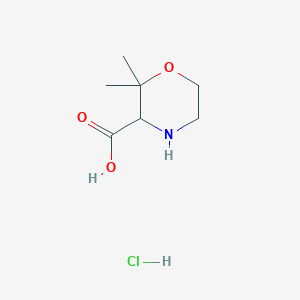![molecular formula C20H23NO3S B2381559 Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-34-6](/img/structure/B2381559.png)
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ester group (carboxylate), an amide group (benzoyl)amino, and a heterocyclic group (tetrahydrobenzothiophene). These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene ring, for example, would likely contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, while the amide group could participate in condensation reactions .科学的研究の応用
Medicinal Chemistry and Drug Development
TFPPC belongs to the dihydropyrimidine derivative family, which has a wide range of therapeutic applications. These derivatives are essential building blocks of nucleic acids like DNA and RNA. TFPPC’s structural features make it a potential candidate for drug development. Notably, it exhibits antifungal, antiproliferative, antitumor, antihypertensive, cardiotonic, and anti-inflammatory properties .
Nonlinear Optical (NLO) Materials
The unique molecular structure of TFPPC makes it an interesting candidate for nonlinear optical applications. Researchers have studied its optical characteristics using density functional theory (DFT) simulations. By analyzing the polar relationship, they predicted changes in hyperpolarizability. TFPPC could find use in NLO devices and materials .
Antibacterial Activity
Docking experiments revealed TFPPC’s theoretical antibacterial capabilities. It is particularly effective against Staphylococcus aureus compared to Bacillus subtilis. These findings suggest its potential as an antibacterial agent .
Supramolecular Assemblies and Sensors
TFPPC’s pharmacophore properties have garnered interest. The (±)-4-(3-hydroxyphenyl)-2-thione derivative monasterol, a precursor anti-cancer medication, suppresses the mitotic kinesin-5 protein. Researchers have explored its role in supramolecular assemblies and sensor development .
Chemical Synthesis and Transformations
TFPPC synthesis involves the Biginelli reaction as a key step, followed by Huisgen 1,3-dipolar cycloaddition. Understanding its reactivity and transformations can lead to novel synthetic routes and functionalized derivatives .
Indole Derivatives and Beyond
TFPPC’s core structure shares similarities with indole derivatives. Researchers have explored its potential in synthesizing tricyclic indoles and azepinoindoles. These compounds have diverse biological activities and may serve as starting points for further exploration .
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-4-24-20(23)17-15-10-7-13(3)11-16(15)25-19(17)21-18(22)14-8-5-12(2)6-9-14/h5-6,8-9,13H,4,7,10-11H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLNKXUPYBEESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)
![2-[(2-Furylmethyl)amino]-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid](/img/structure/B2381480.png)
![3-(4-Formyl-2-methoxyphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]propanamide](/img/structure/B2381481.png)


![Methyl 2-[2-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-4-yl]acetate](/img/structure/B2381490.png)


![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2381494.png)


![4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2381497.png)

![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)